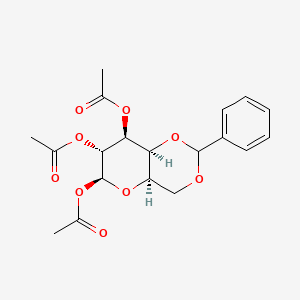
3-(3,3-二氟吡咯烷-1-基)-4-硝基吡啶
描述
The compound “4-(3,3-Difluoropyrrolidin-1-yl)piperidine dihydrochloride” has a molecular weight of 263.16 . Another similar compound, “4-(3,3-difluoropyrrolidin-1-yl)aniline”, has a molecular weight of 198.22 . These compounds contain a 3,3-difluoropyrrolidin-1-yl group, similar to the compound you mentioned.
Molecular Structure Analysis
The InChI code for “4-(3,3-Difluoropyrrolidin-1-yl)piperidine dihydrochloride” is1S/C9H16F2N2.2ClH/c10-9(11)3-6-13(7-9)8-1-4-12-5-2-8;;/h8,12H,1-7H2;2*1H . For “4-(3,3-difluoropyrrolidin-1-yl)aniline”, the InChI code is 1S/C10H12F2N2/c11-10(12)5-6-14(7-10)9-3-1-8(13)2-4-9/h1-4H,5-7,13H2 . Physical And Chemical Properties Analysis
The compound “4-(3,3-Difluoropyrrolidin-1-yl)piperidine dihydrochloride” is a solid and should be stored in an inert atmosphere at 2-8°C .科学研究应用
合成和结构分析
- 硝基吡啶的合成:研究表明了合成各种硝基吡啶的方法,这些方法可能与 3-(3,3-二氟吡咯烷-1-基)-4-硝基吡啶相关。例如,吡啶与 N2O5 在有机溶剂中的反应产生 N-硝基吡啶鎓离子,该离子可通过进一步反应转化为硝基吡啶 (Bakke,2004)。
- 硝基吡啶衍生物的晶体结构:已经对硝基吡啶衍生物的详细结构分析进行了分析,包括它们的结晶和振动研究。这包括对 2-氨基-4-甲基-3-硝基吡啶及其变体的研究 (Bryndal 等,2012)。
反应性和化学转化
- 环加成反应中的反应性:已经研究了硝基吡啶异氰酸酯在 1,3-偶极环加成反应中的反应性,这可能与 3-(3,3-二氟吡咯烷-1-基)-4-硝基吡啶的反应性有关 (Holt 和 Fiksdahl,2007)。
- 硝基吡啶及其反应的合成:研究表明了合成硝基吡啶的各种方法,并探索了它们的反应,提供了对类似化合物的化学行为的见解 (Bakke,2004)。
在分子电子学中的潜在应用
- 分子二极管:某些硝基吡啶衍生物已被研究其在分子电子学中的潜在应用,例如在由电荷诱导的构象变化驱动的分子二极管的制造中 (Derosa、Guda 和 Seminario,2003)。
在药物化学中的应用
- 潜在的抗癌剂:硝基吡啶作为潜在抗癌剂的研究表明了这些化合物在药物化学中的相关性。已经探索了它们的合成及其对白血病小鼠细胞增殖和存活的影响的评估 (Temple、Wheeler、Comber、Elliott 和 Montgomery,1983)。
作用机制
The compound “3,3-difluoropyrrolidin-1-yl{(2S,4S)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl}methanone (PF-00734200)” is a dipeptidyl peptidase IV inhibitor that progressed to phase 3 for the treatment of type 2 diabetes . This might suggest that “3-(3,3-Difluoropyrrolidin-1-yl)-4-nitropyridine” could also have biological activity, but this is purely speculative.
安全和危害
属性
IUPAC Name |
3-(3,3-difluoropyrrolidin-1-yl)-4-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N3O2/c10-9(11)2-4-13(6-9)8-5-12-3-1-7(8)14(15)16/h1,3,5H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIPGCXQQYWIDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C=CN=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501229147 | |
| Record name | Pyridine, 3-(3,3-difluoro-1-pyrrolidinyl)-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501229147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,3-Difluoropyrrolidin-1-yl)-4-nitropyridine | |
CAS RN |
1713162-89-0 | |
| Record name | Pyridine, 3-(3,3-difluoro-1-pyrrolidinyl)-4-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1713162-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 3-(3,3-difluoro-1-pyrrolidinyl)-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501229147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![triethylamine 3-((Z)-5-chloro-2-(((E)-3-((5-chloro-3-(3-sulfonatopropyl)benzo[d]thiazol-3-ium-2-yl)methylene)-2,5,5-trimethylcyclohex-1-en-1-yl)methylene)benzo[d]thiazol-3(2H)-yl)propane-1-sulfonate](/img/structure/B1408614.png)





![tert-Butyl 2-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1408621.png)

![2-Fluoro-4-methoxybenzo[d]thiazole](/img/structure/B1408625.png)


![8-Boc-1-oxa-8-azaspiro[4.5]decane-3-methanol](/img/structure/B1408630.png)
![1,3,8-Triazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1408631.png)
